Sed5 protein - 148375-50-2

Sed5 protein

Catalog Number: EVT-1521170
CAS Number: 148375-50-2
Molecular Formula: C18H28O2I2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sed5 protein is a critical component involved in vesicular transport within eukaryotic cells, particularly in the transport between the endoplasmic reticulum and the Golgi apparatus. It is classified as a member of the syntaxin family, which are integral membrane proteins that play essential roles in membrane fusion processes. The Sed5 protein is encoded by the SED5 gene found in Saccharomyces cerevisiae, commonly known as baker's yeast. This protein is approximately 39 kilodaltons in size and is vital for maintaining cellular morphology and function by facilitating the transport of proteins and lipids.

Source and Classification

Sed5 protein originates from the Saccharomyces cerevisiae species, a model organism widely used in molecular and cellular biology studies. The SED5 gene is essential for growth, as it encodes a membrane protein required for transporting proteins from the endoplasmic reticulum to the Golgi complex. Its classification as a syntaxin places it within a group of proteins known as Soluble N-ethylmaleimide-sensitive factor attachment protein receptors, or SNAREs, which are crucial for mediating membrane fusion events during vesicular transport .

Synthesis Analysis

Methods and Technical Details

The synthesis of Sed5 protein occurs through standard eukaryotic transcription and translation processes. The SED5 gene undergoes transcription to produce messenger RNA, which is then translated into the Sed5 protein by ribosomes in the cytoplasm. Key steps include:

  1. Transcription: The SED5 gene is transcribed into messenger RNA by RNA polymerase.
  2. Translation: The messenger RNA is translated into a polypeptide chain at ribosomes, where transfer RNA molecules bring amino acids corresponding to codons on the messenger RNA.
  3. Post-Translational Modifications: After synthesis, Sed5 may undergo modifications such as glycosylation or cleavage, which are essential for its proper localization and function .
Molecular Structure Analysis

Structure and Data

Sed5 protein consists of multiple domains that facilitate its role in vesicular transport:

  • Habc Domain: This domain is crucial for maintaining the conformation necessary for localization to the Golgi apparatus.
  • SNARE Motif: This region is involved in interactions with other SNARE proteins during membrane fusion.
  • Transmembrane Domain: It anchors Sed5 to membranes, allowing it to interact with vesicles and target membranes effectively.

Experimental studies have shown that Sed5 has a hydrophobic region at its carboxy terminus that helps position it on the cytoplasmic face of intracellular membranes, further emphasizing its role in membrane dynamics .

Chemical Reactions Analysis

Reactions and Technical Details

Sed5 protein participates in several key biochemical reactions:

  • Membrane Fusion: Sed5 interacts with other SNARE proteins to facilitate the fusion of vesicles with target membranes. This process involves conformational changes that allow lipid bilayers to merge.
  • Vesicle Docking: The binding of Sed5 to vesicles containing cargo proteins is critical for ensuring that these vesicles properly dock at their target sites within the Golgi apparatus.

These reactions are essential for maintaining cellular homeostasis and ensuring efficient transport of biomolecules .

Mechanism of Action

Process and Data

The mechanism of action of Sed5 involves several steps:

  1. Vesicle Formation: Cargo proteins are packaged into vesicles at the endoplasmic reticulum.
  2. Transport: These vesicles travel along cytoskeletal elements towards the Golgi apparatus.
  3. Docking and Fusion: Upon reaching their destination, vesicles dock at the Golgi membrane via interactions mediated by Sed5 and other SNARE proteins. The fusion process allows for the release of cargo into the Golgi lumen.

Research indicates that conformational changes within Sed5 are crucial for its function, as these changes facilitate its interaction with other proteins involved in vesicular transport .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 39 kilodaltons.
  • Isoelectric Point: Varies based on post-translational modifications but generally falls within physiological pH ranges.

Chemical Properties

Sed5 exhibits properties typical of integral membrane proteins, including:

  • Hydrophobic Regions: Essential for membrane integration.
  • Binding Affinities: High affinity for other SNARE proteins during membrane fusion events.

Experimental data suggest that alterations in Sed5 can significantly impact its function, leading to defects in vesicular transport .

Applications

Scientific Uses

Sed5 protein serves as a model system for studying:

  • Vesicular Transport Mechanisms: Understanding how proteins like Sed5 facilitate intracellular trafficking can inform broader biological processes.
  • Cellular Morphology Studies: Research on Sed5 can provide insights into how cells maintain structure during transport events.
  • Pathological Investigations: Mutations or dysregulation of Sed5 may contribute to diseases related to cellular transport dysfunctions.
Structural and Molecular Characterization of Sed5 Protein

Primary Sequence Analysis: Domains, Motifs, and Phylogenetic Conservation

Sed5 is a 340-amino-acid protein with a molecular weight of 38.8 kDa and an isoelectric point of 6.98. It belongs to the syntaxin family of t-SNAREs (target membrane-soluble NSF attachment protein receptors) characterized by three distinct domains:

  • N-terminal Habc Domain: A regulatory helical bundle that autoinhibits SNARE complex formation by folding over the SNARE motif.
  • Central SNARE Motif: A 60-residue region facilitating coiled-coil interactions with partner SNAREs (v-SNAREs and other t-SNAREs).
  • C-Terminal Transmembrane Anchor: A hydrophobic segment (residues 316–340) embedding the protein in lipid bilayers [1] [4] [7].

Notably, Sed5 contains a conserved glutamine (Q) residue within its SNARE motif, classifying it as a Qa-SNARE. This residue mediates ionic interactions during SNARE complex assembly. Phylogenetic analyses reveal orthologs across eukaryotes:

  • Drosophila melanogaster: Sed5 (72% sequence identity)
  • Rattus norvegicus: Syntaxin 5 (68% identity)
  • Homo sapiens: Syntaxin 5A/B (alternative splice variants) [3] [5] [7].

The cytoplasmic domain (residues 1–315) exhibits the highest conservation (>80% in metazoans), underscoring its functional importance in vesicle docking.

Table 1: Key Structural Domains of Sed5 Protein

DomainResidue RangeFunctionConservation
Habc1–120Autoinhibition; regulatory interactions65%
SNARE Motif160–220Core complex assembly; vesicle fusion85%
Linker Region221–315Conformational flexibility; binding partners70%
Transmembrane316–340Membrane anchorage; Golgi retention50%

Three-Dimensional Architecture: Transmembrane Domains and Cytoplasmic Regions

Sed5 adopts a folded conformation where the Habc domain sterically blocks the SNARE motif, preventing premature complex assembly. Activation requires Sec1/Munc-18 (SM) proteins (e.g., Sly1) to displace Habc, exposing the SNARE motif for binding [3] [5].

The transmembrane domain (TMD) is an α-helix of 25 residues with a high proportion of hydrophobic amino acids (leucine, isoleucine, valine). This domain mediates:

  • Golgi retention via lipid interactions in cis-Golgi membranes.
  • Oligomerization potential through GxxxG dimerization motifs [1] [4] [5].

Cryo-electron microscopy studies show Sed5’s cytoplasmic region projects 8–10 nm into the cytosol. This spatial arrangement allows simultaneous engagement with:

  • Vesicle-bound v-SNAREs (e.g., Bet1, Bos1)
  • Regulatory SM proteins
  • Tethering complexes (e.g., COG, Dsl1) [3] [7].

Post-Translational Modifications: Phosphorylation Sites and Regulatory Implications

While Sed5 lacks canonical glycosylation sites, its activity is modulated by phosphorylation:

  • Casein Kinase II Sites: Serine residues (S251, S309) within the linker region. Phosphorylation disrupts binding to Sly1, inhibiting SNARE complex assembly.
  • Cdk1 Sites: Threonine-145 phosphorylation during mitosis reduces ER-Golgi transport efficiency [2] [6] [8].

These modifications introduce negative charges, altering electrostatic interactions with partner proteins. Notably, phosphorylation at S309 promotes Sed5 dissociation from COPI vesicles during retrograde transport. Other potential PTMs include:

  • Palmitoylation: Cysteine-316 modification enhances membrane association.
  • Ubiquitination: Lysine residues (K188, K270) target Sed5 for degradation under stress [6] [8] [9].

Table 2: Experimentally Validated PTMs in Sed5

PTM TypeResidueFunctional ConsequenceDetected In
PhosphorylationS251Inhibits Sly1 binding; arrests vesicle fusionYeast, Mammals
PhosphorylationT145Cell-cycle-dependent transport regulationMammals
UbiquitinationK188Proteasomal degradation under ER stressYeast

Comparative Analysis With Syntaxin Family Members Across Species

Sed5/syntaxin-5 belongs to an evolutionarily conserved Qa-SNARE subfamily distinct from plasma membrane syntaxins (e.g., Sso1 in yeast, syntaxin-1A in mammals):

  • Localization: Sed5 resides in the cis-Golgi network, while Sso1/syntaxin-1A localizes to the plasma membrane.
  • Membrane Anchoring: Sed5’s TMD is shorter (25 residues) than Sso1’s (35 residues) but shares a similar GxxxG oligomerization motif [3] [5] [7].
  • Binding Partners: Sed5 binds Golgi-specific v-SNAREs (Sec22, Bet1) and SM proteins (Sly1). In contrast, Sso1 binds synaptic v-SNAREs (Snc1) and SM protein Sec1.

Functional divergence is evident:

  • S. cerevisiae Sed5 is essential for ER-Golgi transport. Depletion blocks carboxypeptidase Y trafficking, causing ER accumulation [1] [4].
  • Mammalian syntaxin-5 regulates ER-Golgi and intra-Golgi transport. Its knockdown fragments the Golgi apparatus.
  • Drosophila Sed5 rescues yeast sed5Δ mutants, confirming functional conservation [3] [5].

Table 3: Syntaxin Family Members Across Species

OrganismSyntaxinLocalizationKey FunctionBinding Partners
S. cerevisiaeSed5cis-Golgi networkER-to-Golgi transportSec22, Bet1, Bos1, Sly1
D. melanogasterSed5cis-Golgi networkGolgi organizationdSec22, dSly1
H. sapiensSyntaxin-5AER/cis-GolgiER-Golgi and intra-Golgi fusionrBet1, Gos28, GOSR1
S. cerevisiaeSso1Plasma membraneExocytosisSnc1, Sec9, Sec1

Compounds Mentioned

  • Sed5 protein
  • Syntaxin-5
  • Carboxypeptidase Y
  • Sly1 protein
  • Sec22
  • Bet1
  • Bos1
  • Sso1 protein
  • Syntaxin-1A

Properties

CAS Number

148375-50-2

Product Name

Sed5 protein

Molecular Formula

C18H28O2I2

Synonyms

Sed5 protein

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